molecular formula C21H36N2O3 B13763900 Carbanilic acid, 2-methyl-4-propoxy-, 2-(dibutylamino)ethyl ester CAS No. 63986-48-1

Carbanilic acid, 2-methyl-4-propoxy-, 2-(dibutylamino)ethyl ester

Cat. No.: B13763900
CAS No.: 63986-48-1
M. Wt: 364.5 g/mol
InChI Key: WFVNVYHOEMYLOO-UHFFFAOYSA-N
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Description

Carbanilic acid, 2-methyl-4-propoxy-, 2-(dibutylamino)ethyl ester is a chemical compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanilic acid, 2-methyl-4-propoxy-, 2-(dibutylamino)ethyl ester typically involves the esterification of carbanilic acid derivatives with 2-(dibutylamino)ethanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, 2-methyl-4-propoxy-, 2-(dibutylamino)ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield carbanilic acid and 2-(dibutylamino)ethanol.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of carbanilic acid derivatives with different oxidation states.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions include carbanilic acid derivatives, 2-(dibutylamino)ethanol, and various substituted esters.

Scientific Research Applications

Carbanilic acid, 2-methyl-4-propoxy-, 2-(dibutylamino)ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Carbanilic acid, 2-methyl-4-propoxy-, 2-(dibutylamino)ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester
  • Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester
  • 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester

Uniqueness

Carbanilic acid, 2-methyl-4-propoxy-, 2-(dibutylamino)ethyl ester stands out due to its specific ester and amino functional groups, which confer unique chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

63986-48-1

Molecular Formula

C21H36N2O3

Molecular Weight

364.5 g/mol

IUPAC Name

2-(dibutylamino)ethyl N-(2-methyl-4-propoxyphenyl)carbamate

InChI

InChI=1S/C21H36N2O3/c1-5-8-12-23(13-9-6-2)14-16-26-21(24)22-20-11-10-19(17-18(20)4)25-15-7-3/h10-11,17H,5-9,12-16H2,1-4H3,(H,22,24)

InChI Key

WFVNVYHOEMYLOO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCOC(=O)NC1=C(C=C(C=C1)OCCC)C

Origin of Product

United States

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